molecular formula C11H15BrO3 B8502692 4-Bromo-1-methoxy-2-(2-methoxy-ethoxymethyl)-benzene

4-Bromo-1-methoxy-2-(2-methoxy-ethoxymethyl)-benzene

Cat. No.: B8502692
M. Wt: 275.14 g/mol
InChI Key: MAQLMMCETBLISH-UHFFFAOYSA-N
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Description

4-Bromo-1-methoxy-2-(2-methoxy-ethoxymethyl)-benzene is a useful research compound. Its molecular formula is C11H15BrO3 and its molecular weight is 275.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15BrO3

Molecular Weight

275.14 g/mol

IUPAC Name

4-bromo-1-methoxy-2-(2-methoxyethoxymethyl)benzene

InChI

InChI=1S/C11H15BrO3/c1-13-5-6-15-8-9-7-10(12)3-4-11(9)14-2/h3-4,7H,5-6,8H2,1-2H3

InChI Key

MAQLMMCETBLISH-UHFFFAOYSA-N

Canonical SMILES

COCCOCC1=C(C=CC(=C1)Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (5-bromo-2-methoxy-phenyl)-methanol (3.38 g, 14.8 mmol) and 2-bromoethyl methyl ether (2.06 g, 14.8 mmol) in DMF (30 mL) is added NaH (55% dispersion in oil; 1.36 g, 31.1 mmol) in three portions at room temperature, followed by stirring overnight. The mixture is poured into ice-cooled aqueous 2N HCl, the water phase is extracted with diethyl ether, the combined organic phase is washed with brine, dried (Na2SO4) and concentrated. Purification by flash chromatography (hexane/AcOEt 3:1) gives the title compound as liquid. TLC, Rf (hexane/AcOEt 1:1)=0.44. 1H-NMR (CDCl3): δ 3.45 (s, 3H), 3.64 (m, 2H), 3.71 (m, 2H), 3.83 (s, 3H), 4.60 (s, 2H), 6.76 (d, 1H), 7.37 (dd, 1H), 7.56 (d, 1H) ppm.
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
2.06 g
Type
reactant
Reaction Step One
Name
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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